5-(bromomethyl)-1H-indazole;hydron;bromide
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Overview
Description
5-(Bromomethyl)-1H-indazole; hydron; bromide is a chemical compound characterized by its bromomethyl group attached to the indazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(bromomethyl)-1H-indazole; hydron; bromide typically involves the bromination of 5-methyl-1H-indazole. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature and pressure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of bromination.
Types of Reactions:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the bromomethyl group to a methylene group.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 5-(carboxymethyl)-1H-indazole.
Reduction: 5-(methyl)-1H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its bromomethyl group makes it a versatile building block for various chemical reactions.
Biology: In biological research, 5-(bromomethyl)-1H-indazole; hydron; bromide is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it valuable in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its structural similarity to biologically active molecules allows it to be used as a lead compound in medicinal chemistry.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity with various reagents makes it a useful reagent in industrial processes.
Mechanism of Action
The mechanism by which 5-(bromomethyl)-1H-indazole; hydron; bromide exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzyl bromide: Another bromomethyl-containing compound used in organic synthesis.
1,3,5-Tris(bromomethyl)benzene: A compound with multiple bromomethyl groups used as a cross-linker.
Bromomethyl methyl ether: A compound with a bromomethyl group attached to a methoxy group.
Uniqueness: 5-(Bromomethyl)-1H-indazole; hydron; bromide is unique due to its indazole core, which provides distinct chemical and biological properties compared to benzyl bromide and other similar compounds
Properties
IUPAC Name |
5-(bromomethyl)-1H-indazole;hydron;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVGDURSCZOFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=CC2=C(C=C1CBr)C=NN2.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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